molecular formula C16H22F4O B14279181 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene CAS No. 163036-61-1

1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene

Cat. No.: B14279181
CAS No.: 163036-61-1
M. Wt: 306.34 g/mol
InChI Key: AYAUOMXPHJVCLG-UHFFFAOYSA-N
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Description

1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is a synthetic organic compound that features a benzene ring substituted with a tetrafluoroethoxy group and a trimethylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:

    Formation of Tetrafluoroethoxy Group: This can be achieved by reacting 1,1,2,2-tetrafluoroethanol with an appropriate halogenating agent to form the tetrafluoroethoxy group.

    Attachment to Benzene Ring: The tetrafluoroethoxy group is then attached to the benzene ring through an electrophilic aromatic substitution reaction.

    Introduction of Trimethylpentan-2-yl Group: The trimethylpentan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.

    Industry: Used in the production of specialty chemicals, polymers, or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene: Unique due to its specific substituents.

    1-(1,1,2,2-Tetrafluoroethoxy)benzene: Lacks the trimethylpentan-2-yl group.

    4-(2,4,4-Trimethylpentan-2-yl)benzene: Lacks the tetrafluoroethoxy group.

Uniqueness

This compound is unique due to the presence of both the tetrafluoroethoxy and trimethylpentan-2-yl groups, which confer distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

163036-61-1

Molecular Formula

C16H22F4O

Molecular Weight

306.34 g/mol

IUPAC Name

1-(1,1,2,2-tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C16H22F4O/c1-14(2,3)10-15(4,5)11-6-8-12(9-7-11)21-16(19,20)13(17)18/h6-9,13H,10H2,1-5H3

InChI Key

AYAUOMXPHJVCLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(C(F)F)(F)F

Origin of Product

United States

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